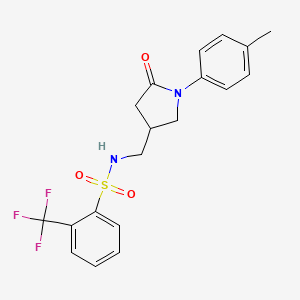

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

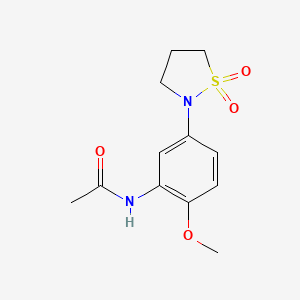

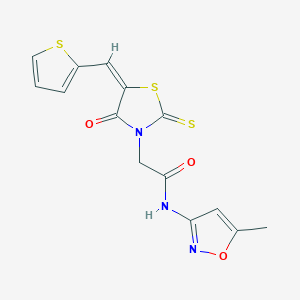

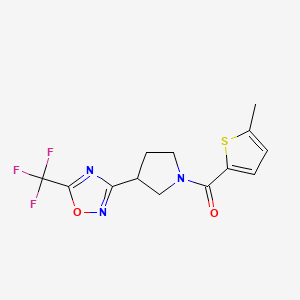

The synthesis of pyrrolidinone-based benzenesulfonamide derivatives has been explored in several studies. For instance, chlorinated pyrrolidinone-bearing benzenesulfonamides were synthesized and showed high binding affinity against human carbonic anhydrases, particularly those related to cancer . Another study reported the synthesis of a compound from pyridine-4-carboxaldehyde and sulfadiazine, which was characterized using various spectroscopic methods . Similarly, methylated and halogenated benzenesulfonamides with a pyrrolidinone moiety were synthesized and tested as inhibitors for carbonic anhydrase isoforms, with modifications in the benzenesulfonamide ring influencing binding affinity and selectivity .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their binding affinity and selectivity. The introduction of chloro groups and the position of methyl groups on the benzenesulfonamide ring significantly affect the binding to carbonic anhydrase isoforms . The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed π-π interactions and hydrogen-bonding interactions, forming a three-dimensional network, which is indicative of the importance of molecular interactions in the stability and function of these compounds .

Chemical Reactions Analysis

The reactivity of benzenesulfonamide derivatives in chemical reactions is highlighted by the use of 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride to activate thioglycosides, demonstrating the potential of benzenesulfonamide-based reagents in synthetic chemistry . The antimicrobial activity of these compounds is also a result of their chemical reactivity, as seen in the study of N-pyridin-3-yl-benzenesulfonamide, which showed significant antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility and intermolecular interactions, are important for their biological activity. The thermodynamic and spectroscopic properties of 2-pyrrolidinone and N-methylbenzenesulfonamide solvent systems were studied, revealing positive ΔETN values, which suggest favorable intermolecular interactions . Additionally, the physical properties (ADMET) of the synthesized compounds were calculated, which is essential for understanding their pharmacokinetic and pharmacodynamic profiles .

Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

Base-Free Transfer Hydrogenation of Ketones : This compound class, including pyridinesulfonamide derivatives, has been utilized in the base-free transfer hydrogenation of ketones. These precatalysts allow for the hydrogenation of a wide range of ketone types under mild conditions, highlighting their versatility and efficiency in organic transformations (Ruff et al., 2016).

Medicinal Chemistry

Synthesis and Characterization for Therapeutic Applications : A variety of sulfonamide derivatives have been synthesized and characterized for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds exhibit significant bioactivity, offering a foundation for developing new therapeutic agents (Küçükgüzel et al., 2013).

Material Science

Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives : The use of sulfonamides in the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives bearing aromatic sulfonamide moieties demonstrates their utility in creating new materials with potential applications in electronics and photonics (Khashi et al., 2014).

Propiedades

IUPAC Name |

N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O3S/c1-13-6-8-15(9-7-13)24-12-14(10-18(24)25)11-23-28(26,27)17-5-3-2-4-16(17)19(20,21)22/h2-9,14,23H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUBNPYZBLPGFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]methanol](/img/structure/B2526356.png)

![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2526359.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B2526360.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide](/img/structure/B2526361.png)

![N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2526362.png)

![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2526363.png)

![N-(2,4-dimethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2526366.png)

![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2526370.png)